molecular formula C21H16N2 B12926285 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine CAS No. 203982-88-1

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine

Cat. No.: B12926285
CAS No.: 203982-88-1
M. Wt: 296.4 g/mol
InChI Key: FZEUJQLOXAQMME-UHFFFAOYSA-N
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Description

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes both aromatic and non-aromatic components, making it an interesting subject for chemical research and industrial applications.

Chemical Reactions Analysis

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include MCPBA for oxidation and hydrazine for the initial synthesis . Major products formed from these reactions include N-oxides, epoxides, and various substituted derivatives.

Scientific Research Applications

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in various applications .

Comparison with Similar Compounds

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine can be compared to other similar compounds, such as:

    5,8-Dihydro-5,8-methanophthalazine: Lacks the diphenyl substitution, making it less complex and potentially less reactive.

    6,7-Epoxy-5,6,7,8-tetrahydro-5,8-methanophthalazine:

The uniqueness of this compound lies in its diphenyl substitution, which enhances its chemical reactivity and potential for various applications.

Biological Activity

1,4-Diphenyl-5,8-dihydro-5,8-methanophthalazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 203982-88-1
  • Molecular Formula : C24H20N2
  • Molecular Weight : 336.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Antimicrobial Activity : Research indicates that this compound and its derivatives possess significant antimicrobial properties, making them candidates for further development as antimicrobial agents .

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of this compound exhibit potent antimicrobial effects against various bacterial strains. For instance, a derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli in vitro .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Induced apoptosis in HeLa cells through caspase activation.
Showed potential as an enzyme inhibitor in metabolic pathways related to cancer.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the phenyl groups or the dihydro structure can significantly alter its potency and selectivity towards specific biological targets. For example:

  • Substituting different functional groups on the phenyl rings can enhance antimicrobial efficacy.
  • Alterations in the methanophthalazine core may impact anticancer activity.

Properties

CAS No.

203982-88-1

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

3,6-diphenyl-4,5-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene

InChI

InChI=1S/C21H16N2/c1-3-7-14(8-4-1)20-18-16-11-12-17(13-16)19(18)21(23-22-20)15-9-5-2-6-10-15/h1-12,16-17H,13H2

InChI Key

FZEUJQLOXAQMME-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=C2C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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